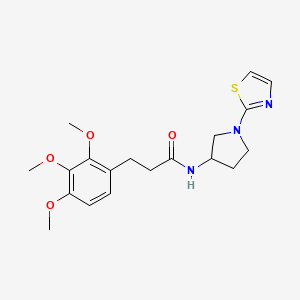
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H25N3O4S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide and its derivatives have been studied for their potential antibacterial and antimycobacterial activities. Research indicates that highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, which share structural similarities, exhibit significant antibacterial and antimycobacterial properties. These compounds are synthesized through a concise approach, combining pyrrolidines with benzoylisothiocyanate and alpha-bromo ketones to form bisheterocyclic molecules. This versatile synthesis process highlights the compound's potential in creating effective antimicrobial agents (Belveren et al., 2017).
Antitumor Activity
Compounds structurally related to this compound have demonstrated extensive antitumor efficiency across various tumor cell lines. A study focused on the synthesis and antitumor evaluation of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, revealing significant anticancer activity against renal and lung cancer cell lines. The research suggests that these compounds, by virtue of their structural features, could serve as a basis for developing new anticancer drugs (Mohamed et al., 2016).
Anticonvulsant Agents
Studies have also explored the potential of related compounds as anticonvulsant agents. A series of new 1-(thiazol-2-yl)pyrrolidin-2-one and 2-(thiazol-2-yl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant activity. These compounds showed promising results in preclinical seizure models, indicating the potential for developing new treatments for epilepsy. The research underscores the structural versatility and therapeutic potential of thiazole-pyrrolidine compounds in addressing neurological disorders (Ghabbour et al., 2015).
Mecanismo De Acción
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of action
The mode of action would depend on the specific target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a certain molecule within the cell .
Biochemical pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the target is involved in the synthesis of a certain molecule, inhibiting this target could disrupt the pathway and reduce the levels of that molecule in the cell .
Pharmacokinetics
The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure and the route of administration. For instance, the presence of the pyrrolidine ring might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a certain biochemical pathway, this could lead to changes in the levels of certain molecules within the cell .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . The pyrrolidine ring can interact with cyclooxygenase enzymes, potentially inhibiting their activity and reducing inflammation . Additionally, the trimethoxyphenyl group may interact with proteins involved in cell signaling pathways, such as protein kinases, modulating their activity and affecting downstream signaling events .
Cellular Effects
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses . Furthermore, the compound influences cellular metabolism by modulating the activity of metabolic enzymes, such as hexokinase and pyruvate kinase, thereby affecting glycolysis and energy production .
Molecular Mechanism
The molecular mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide involves several key interactions at the molecular level. The thiazole ring binds to the active sites of enzymes, inhibiting their catalytic activity and altering their function . The pyrrolidine ring interacts with receptor proteins on the cell surface, modulating their signaling activity and affecting downstream pathways . Additionally, the trimethoxyphenyl group can bind to DNA and RNA molecules, influencing gene expression and protein synthesis . These interactions collectively contribute to the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the compound can maintain its biological activity for extended periods under optimal storage conditions . Prolonged exposure to adverse conditions can lead to degradation and reduced efficacy . In in vitro and in vivo studies, the compound has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity . At higher doses, the compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is involved in several metabolic pathways. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with metabolic enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion from the body . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier transporters, such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, the compound can bind to intracellular proteins, such as heat shock proteins and chaperones, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, the compound can interact with transcription factors and chromatin, influencing gene expression and DNA repair . In the mitochondria, the compound can modulate mitochondrial function and energy production . These subcellular interactions contribute to the compound’s diverse biological effects and therapeutic potential.
Propiedades
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-3-(2,3,4-trimethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-24-15-6-4-13(17(25-2)18(15)26-3)5-7-16(23)21-14-8-10-22(12-14)19-20-9-11-27-19/h4,6,9,11,14H,5,7-8,10,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPXXYGNKEDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCN(C2)C3=NC=CS3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)
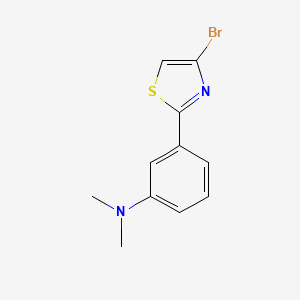
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)
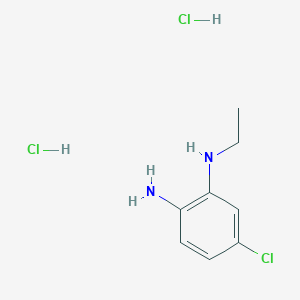
![3-(3-chlorophenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2639474.png)
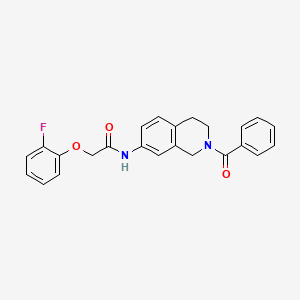
![N-([2,3'-bipyridin]-4-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2639477.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2639478.png)
![N-(4-chlorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2639479.png)
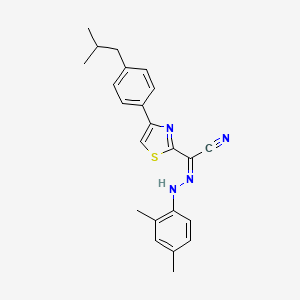
![1-(4-Methoxyphenyl)-4-[(4-methylphenyl)thio]-6-oxo-3-pyridazinecarboxylic acid methyl ester](/img/structure/B2639482.png)


![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2639485.png)
